molecular formula C8H15NO B14873498 N-methylhexahydro-1H-cyclopenta[c]furan-5-amine

N-methylhexahydro-1H-cyclopenta[c]furan-5-amine

Cat. No.: B14873498
M. Wt: 141.21 g/mol
InChI Key: ZHYXOVUHKYTVAH-UHFFFAOYSA-N
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Description

N-methylhexahydro-1H-cyclopenta[c]furan-5-amine is a cyclic amine with a unique chemical structure that has garnered interest in various fields of research. This compound is characterized by its hexahydro-1H-cyclopenta[c]furan core, which is further modified by the presence of a methyl group and an amine functional group. Its distinct structure makes it a valuable target for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylhexahydro-1H-cyclopenta[c]furan-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the catalytic multicomponent reaction involving alkynyl enones, aldehydes, and secondary amines. This reaction is facilitated by a benign indium catalyst, leading to the formation of highly substituted cyclopenta[c]furan derivatives in a single-step procedure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methylhexahydro-1H-cyclopenta[c]furan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated or hydrogenated forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylhexahydro-1H-cyclopenta[c]furan-5-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-methylhexahydro-1H-cyclopenta[c]furan-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylhexahydro-1H-cyclopenta[c]furan-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the furan ring structure may participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-cyclopenta[c]furan-5-one: This compound shares the core structure but lacks the methyl and amine groups.

    Tetrahydro-1H-cyclopenta[c]furan-5-amine: Similar structure but with different degrees of saturation and functionalization.

Uniqueness

N-methylhexahydro-1H-cyclopenta[c]furan-5-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-amine

InChI

InChI=1S/C8H15NO/c1-9-8-2-6-4-10-5-7(6)3-8/h6-9H,2-5H2,1H3

InChI Key

ZHYXOVUHKYTVAH-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2COCC2C1

Origin of Product

United States

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